Octahydroindolizin-2-amine
Overview
Description
Octahydroindolizin-2-amine is a versatile small molecule with the chemical formula C₈H₁₆N₂ and a molecular weight of 140.23 g/mol . This compound is characterized by its unique structure, which includes an indolizine ring system that is fully saturated, making it an octahydro derivative. It is primarily used in research and development as a building block for more complex chemical entities.
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Octahydroindolizin-2-amine. For instance, factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how stable it is in the body . .
Preparation Methods
The synthesis of Octahydroindolizin-2-amine can be achieved through various synthetic routes. One common method involves the reduction of indolizine derivatives. For instance, the hydrogenation of indolizine in the presence of a suitable catalyst can yield this compound. Industrial production methods often involve multi-step synthesis starting from readily available precursors, followed by purification processes to achieve high purity levels .
Chemical Reactions Analysis
Octahydroindolizin-2-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be further reduced to form more saturated amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Acylation: Reaction with acid chlorides to form amides. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and acid chlorides for acylation
Scientific Research Applications
Octahydroindolizin-2-amine is widely used in scientific research due to its versatile nature. Some of its applications include:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Used in the study of enzyme interactions and as a ligand in binding studies.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Octahydroindolizin-2-amine can be compared with other similar compounds such as:
Octahydroindolizin-2-ol: This compound has a hydroxyl group instead of an amine group, which alters its reactivity and applications.
Indolizine: The parent compound, which is less saturated and has different chemical properties.
Octahydroindolizine: Lacks the amine group, making it less reactive in nucleophilic substitution reactions. The uniqueness of this compound lies in its fully saturated indolizine ring system combined with an amine group, providing a balance of stability and reactivity
Properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-5-8-3-1-2-4-10(8)6-7/h7-8H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWGGLVQANNAHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(CC2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80220-54-8 | |
Record name | octahydroindolizin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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